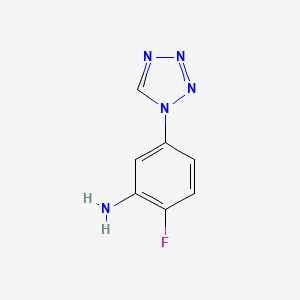

2-fluoro-5-(1H-tetrazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDDHHJYLWCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585903 | |

| Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-22-7 | |

| Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a fluorinated aromatic compound containing a tetrazole moiety. Such structures are of significant interest in medicinal chemistry and drug development. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, potentially improving a molecule's metabolic stability and pharmacokinetic profile. The presence of a fluorine atom can further influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This document outlines a proposed synthetic route and expected analytical characteristics for this compound.

Proposed Synthesis

The synthesis of 1-substituted tetrazoles from primary anilines is a well-established transformation in organic chemistry. A common and effective method involves the reaction of the aniline with triethyl orthoformate and an azide source, typically sodium azide. This one-pot reaction proceeds through the formation of an intermediate ethyl formimidate, which then undergoes cyclization with the azide.

Synthesis Workflow

physicochemical properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

An In-depth Technical Guide on the Physicochemical Properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the is limited. This guide compiles available predicted data and provides standardized, general experimental protocols for the determination of these properties. All predicted values should be confirmed through empirical testing.

Introduction

This compound is a substituted aniline derivative containing both a fluorine atom and a tetrazole moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, as the tetrazole ring can act as a bioisostere for a carboxylic acid group, and the fluorine substitution can modulate metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation characteristics.

This technical guide provides a summary of key molecular identifiers and predicted physicochemical properties for this compound. Furthermore, it outlines detailed, standard experimental protocols for determining these properties, offering a framework for empirical validation.

Molecular Structure and Identifiers

The structural features of this compound—specifically the basic aniline group, the acidic tetrazole ring, and the lipophilic fluorophenyl group—dictate its chemical behavior and physical properties.

Caption: 2D Structure of this compound.

Table 1: Molecular Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 869942-04-1 (for isomer: 5-fluoro-2-(1H-tetrazol-1-yl)aniline)[1] |

| Molecular Formula | C₇H₆FN₅ |

| Molecular Weight | 179.15 g/mol |

| Monoisotopic Mass | 179.06073 Da |

| Canonical SMILES | C1=CC(=C(C=C1N2C=NN=N2)N)F[2] |

| InChI | 1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2[2] |

| InChI Key | SWUDDHHJYLWCJV-UHFFFAOYSA-N[2] |

Physicochemical Properties

The key physicochemical properties determine the behavior of a compound in both chemical and biological systems. The following table summarizes predicted and available data for this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Data Type |

|---|---|---|

| Physical Form | Solid[2] | Experimental |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Water Solubility | Not Available | - |

| pKa (Acidic) | ~4-5 (Predicted for Tetrazole NH) | Predicted |

| pKa (Basic) | ~2-3 (Predicted for Aniline NH₂) | Predicted |

| XlogP3 | 0.5 | Predicted |

| Flash Point | Not Applicable[2] | Experimental |

Standardized Experimental Protocols

To facilitate the empirical validation of the predicted properties, the following sections detail standard laboratory protocols for their determination.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method involves heating a small sample in a capillary tube and observing the temperature range from the first sign of melting to complete liquefaction.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)[3]

-

Spatula

-

Mortar and pestle (if sample needs grinding)

Procedure:

-

Ensure the compound is dry and finely powdered. If necessary, gently crush the sample to a fine powder.[4]

-

Pack the capillary tube by pressing the open end into the sample powder. A sample height of 1-2 mm is sufficient.[3]

-

Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, perform a rapid preliminary heating (e.g., 10-20 °C/min) to determine an approximate melting range.[5]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slow rate (1-2 °C/min) through the expected melting range.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess amount of the solid compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[7][8]

Apparatus & Reagents:

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., syringe filters, 0.22 µm)

-

Analytical balance

-

Calibrated pH meter

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

-

Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-

Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[9]

-

Add a known volume of the buffer solution to the vial.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[10]

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[10]

-

After equilibration, allow the samples to stand for a short period to let undissolved solids settle. Verify that the pH of the suspension has not significantly changed.[7]

-

Separate the solid phase from the liquid phase by centrifugation or filtration.[8]

-

Carefully collect an aliquot of the clear supernatant (the saturated solution).

-

Prepare a series of dilutions of the supernatant and analyze them using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa). It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form, which corresponds to the midpoint of the buffer region on the titration curve.[11][12]

Apparatus & Reagents:

-

Calibrated pH meter with a combination pH electrode[13]

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized titrant (e.g., 0.1 M HCl, 0.1 M NaOH)[11]

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[13]

-

Nitrogen gas source (for purging)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Accurately weigh the compound and dissolve it in a known volume of water or a suitable co-solvent if solubility is low. The final concentration should be around 1 mM.[11]

-

Add the background electrolyte solution to maintain constant ionic strength.

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[13]

-

Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

-

To determine the pKa of the basic aniline group, titrate the solution with standardized HCl. To determine the pKa of the acidic tetrazole group, first make the solution basic (e.g., to pH 11-12 with NaOH) and then titrate with standardized HCl.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa value can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point(s).[13]

LogP / LogD Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) measures the lipophilicity of a compound. The shake-flask method directly determines this by measuring the compound's concentration in two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4), after they have reached equilibrium.[14][15]

Apparatus & Reagents:

-

n-Octanol (reagent grade)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials or centrifuge tubes with PTFE-lined caps

-

Vortex mixer and/or mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (HPLC-UV, LC-MS)

Procedure:

-

Pre-saturate the solvents: Mix n-octanol and the aqueous buffer together, shake vigorously, and allow the phases to separate completely (e.g., overnight). This ensures that the volumes of the phases do not change during the experiment.[14]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a vial, add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer.[16]

-

Cap the vial tightly and shake or vortex it for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[16]

-

Separate the two phases by centrifugation (e.g., 10-15 minutes) to break any emulsions.[14]

-

Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Be cautious to avoid cross-contamination.

-

Dilute the aliquots with a suitable solvent and determine the concentration of the compound in each phase (C_oct and C_aq) using a validated analytical method.

-

Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct / C_aq.

-

The LogD value is the base-10 logarithm of D: LogD = log₁₀(D).[15]

Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like this compound is a critical workflow in drug discovery and development. The following diagram illustrates the logical progression of experiments.

Caption: Logical workflow for physicochemical profiling of a new chemical entity.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

An In-depth Technical Guide to the Solubility and Stability of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline, with a specific focus on its solubility and stability. In the absence of extensive empirical data in publicly accessible literature, this document outlines predictive assessments based on the well-established characteristics of its constituent functional groups: a fluoro-substituted aniline ring and a tetrazole moiety. Furthermore, it details standardized experimental protocols for the systematic evaluation of these properties, which are critical for drug development and various research applications. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decision-making in handling, formulation, and analytical method development for this compound.

Introduction

This compound is a substituted aromatic amine featuring a fluorine atom and a tetrazole ring. Such structures are of significant interest in medicinal chemistry. The aniline scaffold is a common feature in many bioactive molecules. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2][3][4] The fluorine substituent can further enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6]

A thorough understanding of the solubility and stability of this compound is paramount for its application in drug discovery and development. Solubility directly impacts bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways.[7][8] This guide provides a predictive analysis of these properties and the experimental frameworks for their empirical determination.

Predicted Solubility Profile

-

Aniline Moiety : The aniline portion of the molecule contributes to its basicity and provides a hydrophobic aromatic surface. Aniline itself has limited solubility in water but is soluble in many organic solvents.[9][10] Its solubility in aqueous media increases significantly under acidic conditions due to the formation of the protonated anilinium ion.[9][11]

-

Tetrazole Ring : The tetrazole ring is acidic, with a pKa similar to that of carboxylic acids, and is capable of hydrogen bonding.[4] This moiety is expected to contribute to the compound's polarity and potential for solubility in polar solvents.[3]

-

Fluorine Atom : The presence of a fluorine atom, being highly electronegative, can influence the electronic distribution of the molecule and may increase its lipophilicity, potentially favoring solubility in non-polar organic solvents.[5][6]

Based on these characteristics, a predicted solubility profile is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | |||

| Neutral | Water | Low | The hydrophobic nature of the fluorinated benzene ring is likely to dominate over the polar contributions of the aniline and tetrazole groups. |

| Acidic (e.g., pH 1-3) | Dilute HCl | High | The basic aniline group will be protonated to form a more soluble salt.[9][11] |

| Basic (e.g., pH 9-11) | Dilute NaOH | Moderate to High | The acidic tetrazole ring will be deprotonated to form a more soluble salt. |

| Organic | |||

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups capable of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The compound can likely engage in hydrogen bonding with these solvents. |

| Halogenated | Dichloromethane (DCM) | Moderate | The overall polarity of the molecule suggests it should be soluble in DCM. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a versatile solvent for moderately polar compounds. |

| Non-polar | Hexane, Toluene | Low | The presence of polar functional groups (aniline and tetrazole) will likely limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, an equilibrium solubility measurement method is recommended.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (as per Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in a shaker/incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (in which the compound is freely soluble).

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solutions with a known volume of the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.

-

Analyze the diluted sample solutions by HPLC.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample solutions from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that influences its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][12][13][14]

Predicted Stability:

-

Aniline Moiety : Anilines can be susceptible to oxidation, which may lead to colored degradation products.

-

Tetrazole Ring : The tetrazole ring is generally considered to be metabolically and chemically stable.[2][4]

-

Fluoro Substituent : A carbon-fluorine bond is very strong and generally increases the metabolic stability of a molecule.[6]

A systematic approach to evaluating the stability of this compound involves subjecting it to a variety of stress conditions as outlined in the ICH guidelines.

Table 2: Protocol for Forced Degradation Studies

| Stress Condition | Recommended Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60 °C) | Hydrolysis of the aniline or tetrazole moiety is possible under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) | Similar to acid hydrolysis, but the mechanism will differ. |

| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the aniline nitrogen is a likely pathway. |

| Thermal | Solid compound heated at a temperature above that for accelerated stability testing (e.g., 80 °C) for a defined period. | Thermally induced decomposition. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photolytic degradation leading to various products. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For hydrolytic and oxidative studies, add the stock solution to the respective stress agent (acid, base, or oxidant) to achieve the target concentration.

-

For thermal studies, place the solid compound in a vial in an oven.

-

For photostability studies, expose both the solid compound and a solution of the compound to the required light conditions.

-

Prepare control samples (unstressed) stored at ambient temperature and protected from light.

-

-

Stress Conditions:

-

Expose the samples to the conditions outlined in Table 2 for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze the stressed and control samples using a suitable HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent compound from its degradation products.

-

The use of a PDA detector allows for the comparison of UV spectra to assess peak purity.

-

An MS detector can provide mass information for the parent compound and any degradation products, aiding in their identification.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR if necessary.

-

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited in the public domain, a robust predictive framework can be established based on the known properties of its aniline, tetrazole, and fluoro functional groups. This guide provides a comprehensive, albeit predictive, profile of these critical parameters and outlines detailed, standardized protocols for their empirical determination. The successful execution of these experimental procedures will yield the necessary quantitative data to support the advancement of this compound in research and development, particularly in the pharmaceutical sciences. The provided workflows serve as a practical roadmap for researchers to systematically characterize this and structurally related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. japsonline.com [japsonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 11. quora.com [quora.com]

- 12. acdlabs.com [acdlabs.com]

- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Spectroscopic and Structural Elucidation of 2-fluoro-5-(1H-tetrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-fluoro-5-(1H-tetrazol-1-yl)aniline. Due to the limited availability of public experimental data for this specific molecule, this document combines predicted spectroscopic information with generalized experimental protocols. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS) Data

The mass spectrometry data presented below is based on predicted values for the protonated molecule ([M+H]⁺) and other common adducts of this compound hydrochloride. These predictions are valuable for identifying the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.0680 |

| [M+Na]⁺ | 202.0499 |

| [M+K]⁺ | 218.0239 |

| [M+NH₄]⁺ | 197.0945 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | s | 1H | Tetrazole-H |

| ~7.60 | dd | 1H | Ar-H |

| ~7.40 | ddd | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~5.50 | s | 2H | NH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~155 (d) | C-F |

| ~145 | C-NH₂ |

| ~140 | Tetrazole-C |

| ~125 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~115 (d) | Ar-C |

(d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy Data (Illustrative)

As with NMR data, experimental IR spectra for this compound are not publicly available. The table below lists expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch, Tetrazole ring vibrations |

| ~1250 | Strong | C-F stretch |

| 1100-1000 | Medium | Tetrazole ring vibrations |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, IR, and MS spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and molecular information.

An In-depth Technical Guide to the Discovery and Synthetic Route of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route for 2-fluoro-5-(1H-tetrazol-1-yl)aniline, a fluorinated aromatic compound with potential applications in medicinal chemistry. While the specific discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a fluorinated aniline and a tetrazole ring—are prevalent in various biologically active molecules. This guide outlines a plausible and scientifically sound synthetic pathway, complete with detailed experimental protocols adapted from established methodologies for similar compounds. Furthermore, it explores the potential biological significance of this class of molecules, particularly their antimicrobial properties, and presents this information through structured data and clear visualizations.

Introduction

The strategic incorporation of fluorine atoms and tetrazole moieties into organic molecules is a well-established approach in modern drug discovery. Fluorine substitution can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The tetrazole ring, being a bioisostere of the carboxylic acid group, offers improved pharmacokinetic properties and metabolic resistance. The compound this compound combines these features, making it a molecule of interest for the development of novel therapeutic agents. This guide details a feasible synthetic route and discusses the potential biological activities associated with this structural class.

Proposed Synthetic Route

The synthesis of this compound can be logically approached in a two-step process, starting from a commercially available precursor. The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-5-cyanoaniline

The initial step involves the conversion of 2-fluoro-5-nitroaniline to the corresponding nitrile, 2-fluoro-5-cyanoaniline. This transformation is proposed to proceed via a Sandmeyer reaction, a reliable method for introducing a cyano group onto an aromatic ring.

Experimental Protocol:

-

Diazotization: 2-Fluoro-5-nitroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, copper(I) cyanide (1.2 eq) is suspended in water. The previously prepared cold diazonium salt solution is then added slowly to the copper(I) cyanide suspension. The reaction mixture is gradually warmed to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-fluoro-5-cyanoaniline.

Step 2: Synthesis of this compound

The second step is the [3+2] cycloaddition of an azide to the nitrile group of 2-fluoro-5-cyanoaniline to form the tetrazole ring. This reaction is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles.

Experimental Protocol:

-

Cycloaddition Reaction: 2-Fluoro-5-cyanoaniline (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) are suspended in N,N-dimethylformamide (DMF). The reaction mixture is heated to 120-130 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthetic route. Please note that these are expected values based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |

| 1 | 2-Fluoro-5-nitroaniline | 2-Fluoro-5-cyanoaniline | 1. NaNO₂, HCl2. CuCN | Water | 0-60 | 2-4 | 60-70 | >95 |

| 2 | 2-Fluoro-5-cyanoaniline | This compound | NaN₃, NH₄Cl | DMF | 120-130 | 12-24 | 70-85 | >98 |

Potential Biological Activity: Antimicrobial Mechanism

Compounds containing both tetrazole and fluorinated aniline moieties have been reported to exhibit antimicrobial activity. While the specific mechanism of this compound has not been elucidated, a plausible mechanism of action for this class of compounds involves the inhibition of essential bacterial enzymes and disruption of the cell membrane.

Caption: Proposed antimicrobial mechanism of action for tetrazole-aniline compounds.

The proposed mechanism suggests that the compound penetrates the bacterial cell wall and disrupts the integrity of the cell membrane, leading to leakage of cellular contents. Additionally, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. This dual-action mechanism could contribute to potent bactericidal activity and a lower likelihood of resistance development.

Conclusion

This technical guide has outlined a viable synthetic pathway for this compound and provided detailed, albeit adapted, experimental protocols. The presented information on its potential antimicrobial activity highlights the relevance of this compound and its derivatives in the ongoing search for new anti-infective agents. The structured data and visualizations are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation into this promising class of molecules.

The Chemical Reactivity of the Fluorine Atom in 2-Fluoro-5-(1H-tetrazol-1-yl)aniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated chemical reactivity of the fluorine atom in 2-fluoro-5-(1H-tetrazol-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, computational studies on analogous structures, and spectroscopic data from related compounds to predict its behavior. The guide covers the molecule's structure and electronic properties, predicted spectroscopic characteristics, and a detailed theoretical exploration of its reactivity in nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. Experimental protocols from analogous systems are provided as a starting point for the synthesis and further investigation of this compound. This document aims to serve as a foundational resource for researchers interested in the medicinal and materials science applications of this and related fluorinated tetrazolyl-anilines.

Introduction

The strategic incorporation of fluorine atoms and tetrazole rings into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The tetrazole group, a well-established bioisostere for carboxylic acids, offers improved metabolic stability and pharmacokinetic properties. The molecule this compound combines these key pharmacophores, making it a compound of significant interest for drug discovery and development.

This guide focuses specifically on the chemical reactivity of the fluorine atom in this molecule. Understanding the conditions under which the C-F bond can be functionalized is crucial for the synthesis of derivatives with tailored properties.

Molecular Structure and Electronic Properties

The chemical reactivity of the fluorine atom in this compound is dictated by the electronic interplay of the aniline, fluorine, and tetrazole substituents on the benzene ring.

-

Aniline Group (-NH₂): The amino group is a strong activating group and is ortho-, para- directing in electrophilic aromatic substitution reactions due to its +M (mesomeric) and -I (inductive) effects. The lone pair on the nitrogen atom can donate electron density to the aromatic ring through resonance.

-

Fluorine Atom (-F): Fluorine is a deactivating group in electrophilic aromatic substitution due to its strong -I effect. However, its +M effect, although weaker, directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon to which it is attached electrophilic and susceptible to nucleophilic attack, especially when the ring is activated by electron-withdrawing groups.

-

Tetrazole Ring (-C₂H₂N₄): The tetrazole ring is generally considered an electron-withdrawing group, exerting a -I and -M effect on the aromatic ring. This deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. Computational studies on substituted tetrazoles indicate that the electron-withdrawing nature of the tetrazole ring can enhance the aromaticity of the system.[1]

The combined electronic effects of these substituents suggest that the benzene ring in this compound is electron-deficient, which has significant implications for the reactivity of the fluorine atom.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Rationale/Comparison Compounds |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm). The aniline protons will appear as a broad singlet. The tetrazole proton will be a sharp singlet further downfield (approx. 9.0-9.5 ppm). | Based on data for 2-fluoroaniline, various phenyl-tetrazole derivatives, and general aromatic chemical shifts.[2] |

| ¹³C NMR | The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings. | Based on data for 2-fluoroaniline and other fluorinated aromatic compounds. |

| ¹⁹F NMR | A single resonance is expected. The chemical shift will be influenced by the electronic environment. | Comparison with other fluoroaromatic compounds is necessary for a precise prediction. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the aniline group (approx. 3300-3500 cm⁻¹). C-F stretching vibration (approx. 1200-1300 cm⁻¹). N=N and C=N stretching from the tetrazole ring (approx. 1400-1600 cm⁻¹). Aromatic C-H and C=C stretching bands. | Based on general IR correlation tables and spectra of related aniline and tetrazole compounds.[3] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is predicted at m/z 179.06. A common fragmentation pathway for tetrazoles is the loss of N₂ (28 amu).[4] The hydrochloride salt will show a protonated molecular ion [M+H]⁺ at m/z 180.07.[5] | Predicted data from PubChem for the hydrochloride salt and known fragmentation patterns of tetrazoles.[4][5] |

Chemical Reactivity of the Fluorine Atom

The presence of the electron-withdrawing tetrazole group meta to the fluorine atom and the electron-donating amino group ortho to it creates a unique electronic environment that influences the reactivity of the C-F bond.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is expected to be susceptible to nucleophilic aromatic substitution. The electron-withdrawing tetrazole ring, although meta to the fluorine, will contribute to the overall electron deficiency of the aromatic ring, thereby activating it towards nucleophilic attack.

Logical Workflow for SNAr Reactivity

Caption: Predicted pathway for nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile (Analogous System)

This protocol is adapted from general procedures for SNAr reactions on activated fluoroaromatics.

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

-

Addition of Reagents: Add the desired amine nucleophile (1.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution (SEAr)

The aniline and fluorine substituents are ortho-, para- directing, while the tetrazole group is a meta-director. The overall effect is a complex regioselectivity profile. However, due to the strong deactivating effect of the fluorine and tetrazole groups, harsh reaction conditions would likely be required for electrophilic aromatic substitution. The amino group is a strong activator, but it can be protonated under acidic conditions, forming the deactivating anilinium ion.

Given the electron-deficient nature of the ring, the C-F bond is not expected to be the primary site of electrophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The activation of C-F bonds using transition metal catalysts, particularly palladium and nickel, has emerged as a powerful tool for the synthesis of complex molecules.[6][7][8] For this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to replace the fluorine atom with various substituents.

Diagram of a Catalytic Cycle for C-F Bond Activation

Caption: Generalized catalytic cycle for C-F cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling (Analogous System)

This protocol is based on established methods for the cross-coupling of aryl fluorides.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion

While direct experimental data on the chemical reactivity of the fluorine atom in this compound is currently lacking, a comprehensive analysis based on the electronic properties of its constituent functional groups and data from analogous compounds allows for informed predictions. The fluorine atom is anticipated to be susceptible to nucleophilic aromatic substitution under relatively mild conditions due to the electron-withdrawing nature of the tetrazole ring. Electrophilic substitution at the C-F bond is unlikely. Modern transition-metal-catalyzed cross-coupling reactions present a promising avenue for the selective functionalization of the C-F bond, enabling the synthesis of a diverse range of derivatives. The experimental protocols provided in this guide, adapted from related systems, offer a solid starting point for the empirical investigation of this promising molecule. Further experimental and computational studies are warranted to fully elucidate the reactivity of this compound and unlock its potential in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. PubChemLite - 2-fluoro-5-(1h-1,2,3,4-tetrazol-1-yl)aniline hydrochloride (C7H6FN5) [pubchemlite.lcsb.uni.lu]

- 6. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of the Tetrazole Moiety in 2-Fluoro-5-(1H-tetrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the tetrazole moiety in the chemical structure and potential biological activities of 2-fluoro-5-(1H-tetrazol-1-yl)aniline. While specific research on this particular compound is limited, this paper extrapolates its likely functions based on the well-documented properties of the tetrazole ring in medicinal chemistry and data from closely related analogues. The tetrazole moiety is a critical pharmacophore, acting as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. This guide will delve into the synthesis, physicochemical properties, and potential therapeutic applications of compounds structurally related to this compound, supported by experimental data and pathway visualizations.

Introduction: The Significance of the Tetrazole Ring in Drug Design

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent functional group in medicinal chemistry.[1][2] Its importance stems from its role as a non-classical bioisostere of the carboxylic acid group.[1][2] This substitution is a key strategy in drug design to improve the pharmacokinetic profile of a compound. Tetrazoles generally exhibit increased metabolic stability, enhanced lipophilicity, and a greater volume of distribution compared to their carboxylic acid counterparts.[1] These properties can lead to improved oral bioavailability and a longer duration of action.[1] The tetrazole moiety's ability to participate in hydrogen bonding and its acidic nature, similar to carboxylic acids, allows it to mimic the interactions of a carboxyl group with biological targets.[1]

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is not extensively published, its basic properties can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₅ | Sigma-Aldrich |

| Molecular Weight | 179.15 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | SWUDDHHJYLWCJV-UHFFFAOYSA-N | Sigma-Aldrich |

General Synthesis of 5-Substituted-1H-Tetrazoles

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide, often catalyzed by a Lewis or Brønsted acid.

Experimental Protocol: General [3+2] Cycloaddition for Tetrazole Synthesis

Materials:

-

Organonitrile (starting material)

-

Sodium azide (NaN₃)

-

Lewis acid catalyst (e.g., zinc chloride, aluminum chloride) or Brønsted acid catalyst (e.g., ammonium chloride)

-

Solvent (e.g., dimethylformamide (DMF), toluene)

Procedure:

-

The organonitrile is dissolved in the chosen solvent in a reaction vessel.

-

The azide source and the catalyst are added to the solution.

-

The reaction mixture is heated to the appropriate temperature (typically ranging from 80°C to 130°C) and stirred for several hours to days.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

A potential synthetic route to this compound could involve the reaction of 4-fluoro-3-aminobenzonitrile with an azide source.

References

- 1. Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas and R1-Tetrazolo[1,5-c]quinazolin-5(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-(1H-tetrazol-1-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(1H-tetrazol-1-yl)aniline is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features that make it a valuable scaffold for the development of novel bioactive molecules:

-

Aniline Moiety: The primary amine group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions. This allows for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Tetrazole Ring: The tetrazole group is a well-established bioisostere of the carboxylic acid functionality. This substitution can enhance the metabolic stability, lipophilicity, and cell permeability of a drug candidate while maintaining or improving its binding affinity to biological targets. The 1-substituted tetrazole isomer offers a distinct electronic and steric profile compared to its 5-substituted counterpart.

-

Fluorine Atom: The presence of a fluorine atom ortho to the aniline group can profoundly influence the physicochemical properties of the molecule. It can modulate the pKa of the aniline, introduce conformational constraints, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.

These combined features make this compound a strategic component in the design and synthesis of targeted therapeutics, particularly in the area of kinase inhibitors and other signaling pathway modulators.

Application in the Synthesis of CDK2 Degraders

A prominent application of this compound is in the synthesis of heterobifunctional degraders targeting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins.

In this context, this compound serves as a crucial precursor for constructing the CDK2-binding moiety of the degrader molecule. The aniline functionality is utilized in a nucleophilic aromatic substitution or a cross-coupling reaction to form a substituted pyrimidine core, which is a common scaffold in kinase inhibitors.

Below is a representative synthetic workflow illustrating the use of this building block in the preparation of a key intermediate for a CDK2 degrader, as described in patent literature.

Caption: Synthetic workflow for a CDK2 degrader.

Key Reactions and Experimental Protocols

The primary amine of this compound allows for its participation in several fundamental organic reactions. The following section provides a detailed protocol for a key transformation.

Protocol 1: Synthesis of a Substituted Pyrimidine Intermediate via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a key intermediate where the aniline nitrogen of this compound displaces a chlorine atom on a pyrimidine ring. This reaction is a crucial step in assembling the core structure of many kinase inhibitors.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 179.15 | 1.0 | 179 mg |

| 2,4-Dichloropyrimidine | 148.98 | 1.1 | 164 mg |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 0.35 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |

| Ethyl acetate (EtOAc) | - | - | As needed |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (179 mg, 1.0 mmol) and anhydrous DMF (5 mL).

-

Stir the mixture at room temperature until the aniline is fully dissolved.

-

Add 2,4-dichloropyrimidine (164 mg, 1.1 mmol) to the solution.

-

Add diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

| Analysis | Result |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.85 (s, 1H, NH), 9.60 (s, 1H, tetrazole-H), 8.20 (d, J = 6.0 Hz, 1H, pyrimidine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.60 (t, J = 9.2 Hz, 1H, Ar-H), 6.50 (d, J = 6.0 Hz, 1H, pyrimidine-H). |

| ¹³C NMR | (101 MHz, DMSO-d₆) δ 162.5, 161.0, 158.8, 155.4 (d, J = 245 Hz), 145.2, 130.1, 125.6 (d, J = 8 Hz), 118.9 (d, J = 22 Hz), 110.2. |

| MS (ESI) | m/z calculated for C₁₁H₇ClFN₇ [M+H]⁺: 292.05; found: 292.1. |

Further Synthetic Transformations

The resulting pyrimidine intermediate is a versatile platform for further elaboration. The remaining chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce additional diversity.

Suzuki-Miyaura Cross-Coupling

The chloro-pyrimidine intermediate can undergo a Suzuki-Miyaura cross-coupling reaction with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents. This is a powerful method for building molecular complexity.

Application of 2-fluoro-5-(1H-tetrazol-1-yl)aniline in Medicinal Chemistry

Abstract

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a versatile chemical scaffold with significant potential in medicinal chemistry. The unique combination of a fluorinated aniline and a tetrazole ring imparts favorable physicochemical and pharmacological properties to its derivatives. The tetrazole moiety, a well-established bioisostere for carboxylic acids, enhances metabolic stability and binding interactions with biological targets.[1][2] The fluorine substitution can improve properties such as metabolic stability, binding affinity, and cell permeability. This document outlines the application of this compound in the development of novel therapeutic agents, with a focus on its use as a building block for antimicrobial agents and kinase inhibitors. Detailed experimental protocols for the synthesis of a key derivative and for biological evaluation are provided, along with a summary of available quantitative data and relevant signaling pathways.

Introduction

The tetrazole ring is a prominent privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group and a cis-amide mimic. This substitution often leads to improved lipophilicity, metabolic stability, and potency of drug candidates.[1][2] Consequently, tetrazole-containing compounds have found broad applications as anticancer, antibacterial, antiviral, and antihypertensive agents.[1][2] The aniline functional group serves as a versatile synthetic handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR). The strategic incorporation of a fluorine atom can further enhance the drug-like properties of the resulting molecules. This application note focuses on the utility of this compound as a starting material for the synthesis of bioactive compounds.

Application 1: Antimicrobial Agents

Derivatives of this compound have demonstrated promising antimicrobial activity. The introduction of a urea moiety, for instance, has been shown to yield compounds with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data

The antimicrobial activity of a urea derivative of this compound, specifically 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea, has been evaluated using the disco-diffusion method. The results are summarized in the table below.

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea | Escherichia coli | 31 | [3] |

| 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea | Klebsiella pneumonia | 21 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disco-Diffusion Method)

This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or Tryptic Soy Broth (TSB)

-

Filter paper disks (6 mm diameter)

-

Solution of the test compound (e.g., 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea) at a known concentration

-

Sterile forceps

-

Incubator (35 ± 2 °C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline or TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° after each application to ensure uniform growth.

-

-

Application of Antimicrobial Disks:

-

Aseptically place a sterile filter paper disk impregnated with a known amount of the test compound onto the surface of the inoculated MHA plate using sterile forceps.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

Place the plates in an incubator within 15 minutes of disk application.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or calipers.

-

The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.

-

Experimental Workflow

Application 2: Kinase Inhibitors

The this compound scaffold is a promising starting point for the design of novel kinase inhibitors. Many successful kinase inhibitors feature an aniline or a related nitrogen-containing heterocycle that forms key hydrogen bond interactions with the hinge region of the kinase active site. The tetrazole moiety can be oriented to interact with other regions of the ATP-binding pocket, while the aniline provides a convenient point for derivatization to achieve selectivity and potency. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases, and its inhibitors often contain similar structural motifs.

Potential Signaling Pathway Inhibition

Derivatives of this compound could potentially target key signaling pathways implicated in cancer and inflammation, such as the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial component. Inhibition of BTK would block the downstream activation of pathways like NF-κB and MAPK, which are vital for B-cell proliferation and survival.

Experimental Protocol: Synthesis of 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-1-yl)phenyl)urea

This protocol describes a general method for the synthesis of urea derivatives from anilines, which can be adapted for the specific synthesis of 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea.

Materials:

-

This compound

-

Ethyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF).

-

Stir the solution at room temperature.

-

-

Addition of Isocyanate:

-

Slowly add ethyl isocyanate (1.1 equivalents) to the stirred solution of the aniline derivative.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

-

Work-up:

-

If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea.

-

Synthetic Workflow

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-fluoro-5-(1H-tetrazol-1-yl)aniline. This versatile building block is particularly valuable in the synthesis of modern antibiotics, such as those in the oxazolidinone class. The procedures outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a comprehensive guide for laboratory-scale synthesis.

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical ingredients. The presence of a fluorine atom, an aniline group, and a tetrazole ring makes it a privileged scaffold in medicinal chemistry. The tetrazole moiety, in particular, is a well-recognized bioisostere for a carboxylic acid group, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] One of the most significant applications of this aniline derivative is in the synthesis of oxazolidinone antibiotics, a critical class of drugs used to combat multidrug-resistant Gram-positive bacterial infections.[3][4][5]

This document details a representative synthetic pathway to an advanced oxazolidinone intermediate, highlighting the reaction of this compound to form a carbamate, followed by cyclization to the core oxazolidinone structure.

Synthesis of an Oxazolidinone Intermediate

The following protocol describes a two-step synthesis to produce (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one, a key intermediate for oxazolidinone antibiotics.

Experimental Protocols

Step 1: Synthesis of Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate

This step involves the protection of the aniline group as a benzyl carbamate, which is a common strategy in the synthesis of oxazolidinones.

-

Materials:

-

This compound

-

Benzyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of aniline) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the cooled solution.

-

Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate.

-

Step 2: Synthesis of (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one

This step involves the cyclization of the carbamate intermediate with (R)-epichlorohydrin to form the oxazolidinone ring.

-

Materials:

-

Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate

-

(R)-epichlorohydrin

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate (1.0 eq) in anhydrous THF (20 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one.

-

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate | This compound | Benzyl chloroformate, Pyridine | Dichloromethane | 85-95 | >98 |

| 2 | (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one | Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate | (R)-epichlorohydrin, n-BuLi | Tetrahydrofuran | 70-85 | >99 |

Visualized Experimental Workflow

Caption: Synthetic pathway from this compound to a key oxazolidinone intermediate.

Signaling Pathway Context (Hypothetical)

Oxazolidinone antibiotics, derived from intermediates such as the one synthesized above, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein translation.[4] This mechanism of action is distinct from many other antibiotic classes, making them effective against bacteria that have developed resistance to other drugs.

Caption: Mechanism of action of oxazolidinone antibiotics on bacterial protein synthesis.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of 2-fluoro-5-(1H-tetrazol-1-yl)aniline